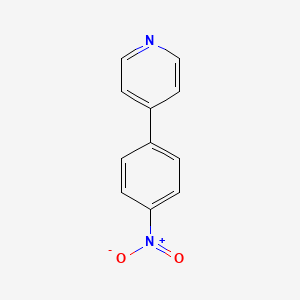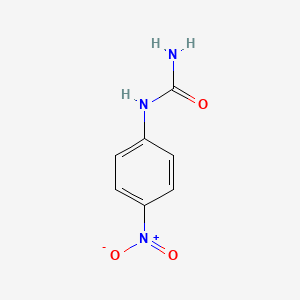
4-(4-Nitrophenyl)pyridine
Overview
Description
4-(4-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitrophenyl group at the fourth position
Mechanism of Action
Target of Action
It’s known that nitrophenyl compounds can interact with various biological targets, including enzymes and receptors
Mode of Action
Nitrophenyl compounds are often involved in electron transfer reactions, which could potentially influence the function of their targets . More detailed studies are required to elucidate the interaction between 4-(4-Nitrophenyl)pyridine and its targets.
Biochemical Pathways
Nitrophenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
Nitrophenyl compounds can induce various biological effects depending on their specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
4-(4-Nitrophenyl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported that certain analogues of this compound have shown significant anti-cancer activity against two cell lines, MDA-MB-231 (mammary carcinomas) and A-549 (lung cancer)
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can interact with certain proteins and enzymes, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known that it can be synthesized from pyridine N-oxide in a two-step approach, involving a nitration step and a reduction step
Metabolic Pathways
It is known that it can be synthesized from pyridine N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)pyridine typically involves a two-step process starting from pyridine N-oxide. The first step is the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, which yields 4-nitropyridine N-oxide. The second step involves the reduction of 4-nitropyridine N-oxide with phosphorus trichloride to produce this compound .
Industrial Production Methods: In industrial settings, the continuous flow synthesis method is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products. The continuous extraction in the nitration step and optimized conditions allow for high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Reduction: The major product is 4-(4-Aminophenyl)pyridine.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
4-(4-Nitrophenyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Nitropyridine
- 4-Nitropyridine
- 2-Nitropyridine
Comparison: 4-(4-Nitrophenyl)pyridine is unique due to the presence of the nitrophenyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to other nitropyridines, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXSGMVYJPSYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293367 | |
| Record name | 4-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-45-5 | |
| Record name | 4282-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4282-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)













